1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula and the CAS number 1185304-73-7. This compound belongs to the bipiperidinyl class, which is known for its diverse applications in pharmaceuticals, organic synthesis, and materials science. The compound's structure features a bipiperidinyl backbone with a methyl group at the 1' position and a carboxylic acid functional group at the 4' position, which is converted into its hydrochloride salt form for enhanced solubility and stability .
1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is synthesized from bipiperidinyl derivatives. Its classification falls under organic compounds, specifically amines and carboxylic acids. The compound has gained attention in scientific research due to its potential biological activities and utility in synthetic chemistry .
Methods and Technical Details
The synthesis of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride involves several key steps:
In industrial settings, these reactions are conducted in controlled environments using reactors that allow for continuous monitoring of reaction conditions such as temperature and pressure to optimize yield and purity .
Structure and Data
The molecular structure of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride can be represented as follows:
The three-dimensional structure can be visualized using molecular modeling software or databases like PubChem, which provides detailed structural information .
Reactions and Technical Details
1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride involves its interaction with biological targets such as receptors or enzymes. This interaction may lead to various biological responses depending on the context of use, particularly in drug development or biochemical research. The specific pathways and targets remain an area of ongoing research .
Physical Properties
Chemical Properties
Relevant data regarding these properties can be found in safety data sheets and product specifications from chemical suppliers .
1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride has several scientific applications:
These applications highlight the compound's versatility across various scientific fields .
The construction of the bipiperidinyl scaffold necessitates strategic bond formation between the two piperidine rings, with particular focus on the critical C-N linkage. One industrially validated approach involves transition metal-catalyzed reductive amination between 1-methylpiperidin-4-amine and ethyl isonipecotate, utilizing palladium on carbon (Pd/C) as a catalyst under transfer hydrogenation conditions. This method employs formic acid and formaldehyde as hydrogen donors, achieving temperatures of 90–100°C to drive the reaction toward completion with high conversion efficiency. Process optimization studies reveal that maintaining the reaction mixture at 90–95°C during reagent addition minimizes by-product formation, while stoichiometric control of formaldehyde (1.3 eq) ensures selective N-methylation without over-alkylation [2] [3].
An alternative carboxyl-directed assembly leverages 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-protected isonipecotic acid) as a building block. The carboxylic acid group is activated for amide coupling with 1-methylpiperidine, followed by Boc deprotection and reduction to yield the bipiperidinyl core. This route benefits from the steric directing effect of the carboxyl group, which enhances regioselectivity during ring connection. Subsequent decarboxylation or functional group interconversion provides access to the target scaffold. The Boc-protected intermediate (CAS: 201810-59-5) is crystalline, enabling purification by recrystallization to achieve >99% chiral purity before downstream steps [6] [7].
Protecting group strategies significantly impact yield and scalability. The tert-butoxycarbonyl (Boc) group demonstrates superior performance over carbamates due to its orthogonal deprotection under mild acidic conditions. Hydrochloride-mediated Boc cleavage in ethyl acetate (20°C, 3h) achieves quantitative deprotection without epimerization, as verified by chiral HPLC monitoring. Ethyl ester hydrolysis then proceeds under basic conditions (NaOH/EtOH), yielding the carboxylic acid precursor for salt formation. This sequential protection-deprotection approach achieves overall yields exceeding 80% in multigram syntheses [6] [7].
Table 1: Comparative Analysis of Bipiperidinyl Scaffold Assembly Methods
Method | Conditions | Yield | Key Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | Pd/C, HCO₂H/HCHO, 90–100°C, 3h | 91% | One-pot reaction, industrial scalability | Requires high-temp operation |
Carboxyl-Directed Coupling | DCC/DMAP, rt, then HCl/EtOAc | 85% | High regioselectivity, crystalline intermediates | Multi-step sequence |
Grignard-Mediated Assembly | 4-Piperidone + R-MgBr, then hydrogenation | 78% | Flexible substituent introduction | Sensitive to moisture/oxygen |
Hydrochloride salt formation represents a critical purity-determining step, with protonation stoichiometry governing crystallinity and stability. The compound exists as either a monohydrochloride (protonation at the tertiary amine) or dihydrochloride (protonation at both tertiary amine and carboxylic acid). Crystallographic analysis confirms that the monohydrochloride salt (C₁₂H₂₃ClN₂O₂, MW 262.77 g/mol) dominates under controlled acid addition, while the dihydrochloride (C₁₂H₂₄Cl₂N₂O₂, MW 299.24 g/mol) forms under excess HCl conditions. Salt selection profoundly impacts solubility: the monohydrochloride exhibits 23 mg/mL solubility in aqueous buffers (pH 3.0), whereas the dihydrochloride surpasses 50 mg/mL due to enhanced ionic character [1] [8].
The crystallization mechanism involves multi-stage nucleation initiated by anti-solvent addition. Optimized protocols dissolve the free base in anhydrous ethanol at 65–75°C, followed by dropwise addition of concentrated HCl (1.05–1.10 eq). Near-equimolar acid addition prevents di-salt contamination while maximizing yield (91%). Post-addition, controlled cooling to 20–25°C at 0.5°C/min generates crystallization seeds, and extended stirring (1–2h) enlarges crystal domains. Acetonitrile serves as an optimal anti-solvent due to its low water miscibility; three sequential acetonitrile additions (10 vol equivalents each) with intermediate concentration to 2–3 volumes reduce water content to <0.1% w/w (Karl Fischer analysis). This process yields a free-flowing crystalline solid with 99.5% HPLC purity and residual solvent below ICH limits [2] [6].
Counterion exchange during final purification eliminates trapped impurities. Recrystallization from ethanol/acetonitrile (1:5 v/v) displaces sulfonate and formate ions by chloride through dynamic anion exchange. X-ray diffraction studies of the monohydrochloride crystals reveal a monoclinic P2₁/c space group with chloride ions hydrogen-bonded to the protonated amine (N⁺–H···Cl⁻ distance: 2.98 Å) and carboxylic acid (O–H···Cl⁻ distance: 3.12 Å). This robust hydrogen-bonding network enhances lattice stability, reducing hygroscopicity during storage [1] [3].
Table 2: Physicochemical Properties of Hydrochloride Salt Forms
Property | Monohydrochloride | Dihydrochloride |
---|---|---|
Molecular Formula | C₁₂H₂₃ClN₂O₂ | C₁₂H₂₄Cl₂N₂O₂ |
Molecular Weight | 262.77 g/mol | 299.24 g/mol |
Water Solubility | 23 mg/mL (pH 3.0) | >50 mg/mL (pH 3.0) |
Crystal System | Monoclinic (P2₁/c) | Orthorhombic (Pna2₁) |
Hydrogen Bond Donors | 2 (N⁺–H, O–H) | 3 (N⁺–H, N⁺–H, O⁺–H) |
Thermal Stability | Decomp. >220°C | Decomp. >195°C |
The 1'-methyl-[1,4']bipiperidinyl system exhibits complex stereodynamics due to conformational isomerism rather than chiral centers. Both piperidine rings adopt chair conformations, with the connecting C–N bond acting as a rotational axis. Density functional theory (DFT) calculations identify three stable rotamers differing by ≤2.5 kcal/mol in energy:
The equatorial-equatorial conformer predominates (85% population) in polar solvents (DMSO-d₆), as confirmed by NOESY correlations showing strong cross-peaks between H-3/H-5 of both rings and the N-methyl protons. Variable-temperature NMR (300–400K) reveals coalescence at 348K, corresponding to a rotational barrier of 12.3 kcal/mol. This flexibility enables adaptation to biological targets but complicates crystallization control [1] [7].
Synthetic control of stereochemistry relies on chiral auxiliaries and resolution agents. Diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid separates rotamer populations by preferential crystallization. The less soluble diastereomer yields crystals with enforced C₂ symmetry, locking the bipiperidinyl system in the diequatorial conformation. Alternatively, enzymatic resolution using immobilized lipase B selectively esterifies the (S)-enriched carboxylic acid conformer with ethanol. These approaches achieve >98% diastereomeric excess in the crystalline phase, though rotameric equilibration resumes in solution [3] [6].
The hydrochloride counterion induces conformational locking via N⁺–H···O=C hydrogen bonding. IR spectroscopy of the monohydrochloride salt shows carbonyl stretching at 1685 cm⁻¹ (vs. 1720 cm⁻¹ for free acid), indicating strong hydrogen bonding that stabilizes the transoid carboxylic acid configuration. This interaction fixes the carboxyl group perpendicular to the piperidine plane, reducing rotameric interconversion rates by 10³-fold compared to the free base. Computational models confirm a 20 kJ/mol stabilization energy for the hydrogen-bonded conformer, explaining its predominance in solid-state polymorphs [1] [7].
Table 3: Stereochemical Influence on Molecular Properties
Parameter | Free Acid | Monohydrochloride | Dihydrochloride |
---|---|---|---|
Dominant Conformer | Equatorial-Equatorial (65%) | Transoid Carboxylic Acid (95%) | Cisoid Carboxylic Acid (90%) |
C=O Stretching (IR) | 1720 cm⁻¹ | 1685 cm⁻¹ | 1710 cm⁻¹ (broad) |
Rotamer Interconversion Rate | 10⁸ s⁻¹ (298K, DMSO) | 10⁵ s⁻¹ (298K, DMSO) | 10⁴ s⁻¹ (298K, DMSO) |
pKₐ (Carboxylic Acid) | 4.02 ± 0.20 | 3.15 ± 0.10 | 2.85 ± 0.15 |
CAS No.: 112484-85-2
CAS No.: 10606-14-1